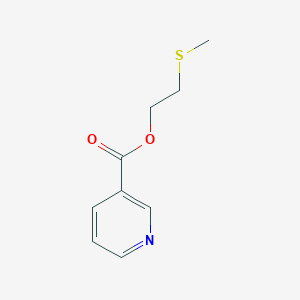
2-methylsulfanylethyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 2-(methylthio)ethyl ester: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety esterified with a 2-(methylthio)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 2-(methylthio)ethyl ester typically involves the esterification of nicotinic acid with 2-(methylthio)ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of nicotinic acid, 2-(methylthio)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinic acid, 2-(methylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(methylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Nicotinic acid and 2-(methylthio)ethanol.
Substitution: Nicotinic acid and 2-(methylthio)ethanol.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 2-(methylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of nicotinic acid, 2-(methylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group allows for the compound to be hydrolyzed in vivo, releasing nicotinic acid and 2-(methylthio)ethanol. Nicotinic acid is known to act on nicotinic acid receptors, leading to various physiological effects, including vasodilation and lipid-lowering activities. The 2-(methylthio)ethanol moiety may also contribute to the compound’s overall biological activity through its interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: Similar in structure but with a methyl ester group instead of the 2-(methylthio)ethyl group.
Ethyl nicotinate: Contains an ethyl ester group instead of the 2-(methylthio)ethyl group.
Nicotinic acid, 2-(ethylthio)ethyl ester: Similar structure with an ethylthio group instead of the methylthio group.
Uniqueness: Nicotinic acid, 2-(methylthio)ethyl ester is unique due to the presence of the 2-(methylthio)ethyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simple alkyl esters. Additionally, the 2-(methylthio)ethyl group may enhance the compound’s biological activity and specificity compared to other nicotinic acid esters.
Eigenschaften
CAS-Nummer |
101952-67-4 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-methylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
RBIKYSUIHYRVQL-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-67-4 |
Synonyme |
2-methylsulfanylethyl pyridine-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















